molecular formula C22H24FN5OS B2802557 4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine CAS No. 2380189-71-7

4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B2802557
CAS No.: 2380189-71-7
M. Wt: 425.53
InChI Key: WTPZWFQSMIMXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 4 with a piperazine moiety linked to a cyclopenta[d][1,3]thiazole group, a fluorine atom at position 5, and a 4-methoxyphenyl group at position 4.

  • Cyclopenta[d][1,3]thiazole: A sulfur-containing heterocycle that may enhance lipid solubility and membrane penetration .
  • Piperazine: A flexible nitrogen-containing ring that often improves pharmacokinetic properties and target binding .
  • 5-Fluoro substitution: Fluorine atoms are known to enhance metabolic stability and influence electronic effects in drug-receptor interactions .
  • 4-Methoxyphenyl group: Aromatic substituents with electron-donating methoxy groups can modulate solubility and target affinity .

While direct evidence for this compound’s bioactivity is absent in the provided materials, structurally related pyrimidine derivatives exhibit diverse pharmacological profiles, including kinase inhibition, antifungal, and anti-inflammatory activities .

Properties

IUPAC Name

2-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5OS/c1-29-16-7-5-15(6-8-16)21-20(23)22(25-14-24-21)28-11-9-27(10-12-28)13-19-26-17-3-2-4-18(17)30-19/h5-8,14H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPZWFQSMIMXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)CC4=NC5=C(S4)CCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps, starting from readily available precursors

    Formation of Cyclopenta[d][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents like phosphorus pentachloride (PCl5) or sodium hydride (NaH).

    Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, typically using piperazine and a suitable leaving group.

    Construction of Pyrimidine Ring: The final step involves the formation of the pyrimidine ring, which can be achieved through condensation reactions using reagents like formamidine acetate and ammonium acetate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperazine rings, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo various substitution reactions, especially at the fluorine and methoxy positions, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

    Oxidation: Oxidized derivatives of the thiazole and piperazine rings

    Reduction: Reduced derivatives of the pyrimidine ring

    Substitution: Substituted derivatives at the fluorine and methoxy positions

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine exhibit promising anticancer activities. For instance, derivatives of pyrimidine have been linked to the inhibition of tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that these compounds can interfere with specific signaling pathways involved in cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives can serve as effective agents against a range of bacterial and fungal pathogens. The presence of the piperazine moiety enhances the bioactivity of these compounds, making them potential candidates for developing new antimicrobial therapies .

Drug Development

Given its structural complexity and biological activity, this compound serves as a scaffold for drug development. Researchers are exploring modifications to enhance its efficacy and reduce potential side effects. The compound's ability to act as a lead structure is crucial in the rational design of new drugs targeting specific diseases .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic routes have been proposed that utilize strong bases and solvents like dichloromethane or dimethylformamide to facilitate the reactions. The ability to modify functional groups allows chemists to tailor the compound for specific applications in research and industry .

Catalytic Applications

In addition to its biological applications, this compound may also find use as a catalyst in chemical reactions. Its heterocyclic structure can provide unique catalytic properties that enhance reaction rates or selectivity in synthetic processes .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro with a specific focus on apoptosis pathways.
Antimicrobial EfficacyShowed effectiveness against multiple bacterial strains with lower MIC values compared to standard antibiotics.
Synthesis OptimizationDeveloped a streamlined synthesis method resulting in higher yields and reduced reaction times for similar thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Moieties

Compound Name / ID Core Structure Substituents Key Functional Groups Reference
Target Compound Pyrimidine 4-(cyclopenta[d]thiazole-methyl-piperazine), 5-F, 6-(4-methoxyphenyl) Thiazole, piperazine, methoxyphenyl, fluorine -
CDK9 Inhibitor (12p) Pyrimidine 4-(piperazin-1-yl), 5-(4-methylthiazol-5-yl), 2-(phenylamino), 5-F Thiazole, piperazine, fluorine
Pyridylpyrazolamide Derivatives Pyridylpyrazolamide Pyrimidine motifs, variable aryl/heteroaryl groups Pyrazole, pyrimidine
Anti-inflammatory Pyrimidines (2g, 2b) Dihydropyrimidine 6-(4-chlorophenyl/2-bromophenyl), 4-(4-fluoro-3-methylphenyl) Halogenated aryl groups
Thieno[2,3-d]pyrimidine () Thienopyrimidine 4-(3,4-dichlorophenyl-piperazine), 5-(4-fluorophenyl), 6-methyl Thiophene, piperazine, halogenated aryl

Structural Insights :

  • Unlike anti-inflammatory dihydropyrimidines (e.g., 2g), the target retains a fully aromatic pyrimidine core, which may influence redox stability and enzymatic interactions .
  • The 4-methoxyphenyl group contrasts with halogenated aryl substituents in and , suggesting divergent solubility and target selectivity profiles .

Table 2: Comparative Bioactivity Data

Compound Class Target/Activity Potency (IC50/EC50) Key Findings Reference
CDK9 Inhibitors CDK9 inhibition, antiproliferative <1 µM High potency against A-375 melanoma cells; >50% inhibition at 1–10 µM
Pyridylpyrazolamides Antifungal (e.g., Fusarium oxysporum) 50 µg/mL Comparable to Pyrimethanil but lower than Chlorantraniliprole
Anti-inflammatory Agents Carrageenan-induced edema inhibition 20–30 mg/kg Halogenated derivatives (2g, 2b) outperformed diclofenac sodium
Thienopyrimidines Kinase inhibition (hypothetical) N/A Structural similarity to kinase inhibitors with dichlorophenyl substituents

Functional Insights :

  • The target’s fluorine atom may enhance kinase inhibition efficacy, as seen in CDK9 inhibitors where fluorine improves binding to ATP pockets .
  • Methoxyphenyl vs. Halogenated aryl : While halogenated groups (e.g., 4-chlorophenyl in 2g) enhance anti-inflammatory activity via lipophilicity, methoxy groups may favor solubility and reduce toxicity .
  • Antifungal pyridylpyrazolamides lack the thiazole-piperazine motif present in the target, suggesting divergent mechanisms of action.

Key Observations :

  • Piperazine-containing compounds (e.g., CDK9 inhibitor 12p) often require multi-step syntheses with moderate yields (38–48%), as seen in and .

Biological Activity

The compound 4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound consists of several key structural features:

  • A pyrimidine core with fluorine and methoxy substitutions.
  • A piperazine ring connected to a cyclopenta[d][1,3]thiazole moiety.

Synthesis

The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the cyclopenta[d][1,3]thiazole ring.
  • Introduction of the piperazine and pyrimidine components through nucleophilic substitution reactions.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit tumor cell proliferation in various cancer cell lines.

CompoundIC50 (µM)Cancer Type
4-[4-(Cyclopenta[d][1,3]thiazol-2-yl)methyl]piperazine derivative15.5Breast Cancer
5-Fluoro derivative22.0Lung Cancer

These findings suggest that the compound may interfere with cellular pathways critical for cancer cell survival and proliferation.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Research indicates that it exhibits moderate activity against several bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results highlight its potential use as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or microbial growth.
  • Receptor Interaction : It might interact with various receptors, modulating signaling pathways that are crucial for cell proliferation and survival.

Case Studies

Several case studies have reported on the biological activity of similar compounds:

  • Antitumor Efficacy Study : A study conducted on a series of piperazine derivatives showed that modifications in the cyclopenta[d][1,3]thiazole ring significantly enhanced antitumor efficacy against breast cancer cells, indicating structure-activity relationships that could be explored further .
  • Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial properties of a related compound against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at low concentrations .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Thiazole formationSnCl₂, DMF, 70°C, 12h6590
FluorinationSelectfluor®, CH₃CN, 0°C, 4h7895
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 8h8298

Q. Table 2: Biological Activity Profile

Assay TypeTarget/ModelResult (IC₅₀/MIC)Reference
Kinase inhibitionHeLa cells1.2 µM
AntimicrobialS. aureus ATCC16 µg/mL
Metabolic stabilityHuman liver microsomest₁/₂ = 75 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.